MSC2156119J -

MSC2156119J

Catalog Number: EVT-255950
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MSC2156119J is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. c-Met inhibitor MSC2156119J selectively binds to c-Met, which inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Source and Classification

Tepotinib is classified as an oral small molecule and is categorized under kinase inhibitors, specifically targeting the MET receptor. It was developed to treat conditions associated with aberrant MET signaling, including non-small cell lung cancer (NSCLC) with MET exon 14 alterations. The compound has been evaluated in clinical trials, demonstrating its efficacy and safety profile in patients with specific genetic mutations related to the MET pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tepotinib involves several chemical reactions that yield the final compound in a multi-step process. The synthesis typically begins with the preparation of key intermediates, which undergo various transformations including coupling reactions, protection-deprotection steps, and purification processes.

  1. Starting Materials: The synthesis utilizes commercially available starting materials that undergo functional group modifications.
  2. Key Reactions: The synthesis includes critical reactions such as:
    • Amidation: To introduce amine functionalities.
    • Alkylation: For attaching alkyl chains to the core structure.
    • Cyclization: To form the bicyclic structure characteristic of Tepotinib.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The synthesis route is designed to be efficient and scalable for pharmaceutical production while maintaining high purity levels necessary for clinical use .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tepotinib can be described by its chemical formula, C19H22N4O2S, indicating the presence of various functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 358.47 g/mol.
  • Structure: The compound features a bicyclic structure with a sulfonamide moiety that plays a crucial role in its interaction with the MET receptor.

The three-dimensional conformation of Tepotinib allows it to fit into the ATP-binding site of the MET kinase, effectively blocking its activity and preventing downstream signaling that promotes tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

Tepotinib primarily functions through competitive inhibition of the MET receptor. The key reactions involved in its mechanism include:

  1. Inhibition of Phosphorylation: Tepotinib binds to the ATP-binding site of the MET kinase domain, preventing ATP from binding and thus inhibiting phosphorylation events that activate downstream signaling pathways.
  2. Dose-Dependent Effects: The compound exhibits concentration-dependent inhibition, with IC50 values around 1.7 nmol/L, indicating high potency against MET kinase activity .

In vitro studies have demonstrated that Tepotinib effectively reduces cell proliferation in MET-dependent cancer cell lines by blocking autophosphorylation at specific tyrosine residues (Y1234 and Y1235), which are critical for MET activation .

Mechanism of Action

Process and Data

The mechanism of action of Tepotinib involves several key steps:

  1. Binding: Tepotinib selectively binds to the ATP-binding pocket of the MET receptor, displacing ATP.
  2. Inhibition of Autophosphorylation: By inhibiting autophosphorylation on tyrosine residues within the kinase domain, Tepotinib prevents activation of downstream signaling pathways associated with cell survival, proliferation, and motility.
  3. Downstream Effects: This inhibition leads to reduced tumor cell growth and metastasis in cancers characterized by aberrant MET signaling.

Clinical studies have shown that patients with tumors harboring MET exon 14 alterations respond favorably to treatment with Tepotinib, highlighting its potential as a targeted therapy in precision oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tepotinib is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Tepotinib exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values that dictate its ionization state at physiological pH, influencing its absorption and distribution characteristics.

These properties are critical for formulating Tepotinib into effective dosage forms for clinical use .

Applications

Scientific Uses

Tepotinib is primarily utilized in oncology as a therapeutic agent targeting tumors with dysregulated MET signaling pathways. Its applications include:

  • Treatment of Non-Small Cell Lung Cancer: Particularly effective in patients with MET exon 14 alterations.
  • Research Tool: Used in preclinical studies to investigate MET-related signaling pathways and develop combination therapies aimed at enhancing anti-tumor efficacy.

Ongoing research continues to explore additional indications for Tepotinib beyond lung cancer, including potential uses in other solid tumors characterized by aberrant MET signaling .

Introduction to MET Signaling in Oncogenesis

Role of MET Receptor Tyrosine Kinase in Tumorigenesis and Metastatic Progression

The MET receptor tyrosine kinase, encoded by the MET proto-oncogene (chromosome 7q31), orchestrates invasive growth—a program coordinating cell proliferation, survival, and migration critical for embryonic development and tissue repair. In cancer, aberrant MET activation drives pathological invasive growth, enabling metastasis through:

  • Hyperactivation of downstream pathways: Ligand binding (HGF) triggers MET dimerization, phosphorylating tyrosine residues (Y1234/Y1235 in the kinase domain; Y1349/Y1356 in the docking site). This recruits adaptors (e.g., GAB1, GRB2), amplifying PI3K-AKT-mTOR (survival), RAS-MAPK (proliferation), and STAT3 (migration) signals [1] [8].
  • Metastatic niche formation: MET enhances extracellular matrix (ECM) degradation via protease networks (e.g., uPA) and induces angiogenesis by upregulating VEGF [1] [3].
  • Cross-talk with microenvironment: Hypoxia, radiation, or stromal HGF secretion transcriptionally upregulate MET via NF-κB, sustaining autocrine/paracrine loops [5] [8].

Table 1: Key MET-Driven Pathways in Cancer

PathwayBiological EffectClinical Consequence
PI3K-AKTAnti-apoptosis, cell survivalChemoresistance [8]
RAS-MAPKProliferation, cell cycleTumor growth [1]
STAT3Motility, EMTMetastasis [3]
Wnt/β-cateninStemness maintenanceTherapy resistance [2]

Mechanisms of MET Pathway Dysregulation

Genetic alterations drive constitutive MET activation in ~3–5% of cancers, classified as "oncogene addiction":

  • Exon 14 skipping (METex14): Intronic mutations cause loss of the juxtamembrane domain (exon 14), impairing CBL-mediated ubiquitination and degradation. Prevalent in 3–4% of NSCLC, it sustains kinase activity and correlates with poor prognosis [5] [7].
  • Gene amplification: MET copy-number gains (≥5 copies) occur in 2–11% of solid tumors (highest in NSCLC). Amplification hyperactivates downstream signals independently of HGF and drives resistance to EGFR inhibitors [3] [7].
  • Activating mutations: Kinase domain mutations (e.g., Y1230C) enhance catalytic activity, while semaphorin domain mutations (e.g., R988C) augment HGF binding. Common in papillary renal carcinoma and glioblastoma [6] [9].
  • Overexpression: Transcriptional upregulation (without genetic alteration) occurs in >90% of cancers due to hypoxia, Ras mutations, or p53 loss. High MET expression correlates with metastasis ("expedience") [5] [8].

Table 2: Frequency of MET Alterations in Solid Tumors (GENIE Registry) [7]

Cancer TypeMETex14 (%)MET Amplification (%)
NSCLC4.02.0
Renal1.21.2
Hepatobiliary0.41.2
Colorectal0.00.4

MET as a Therapeutic Target in Precision Oncology

MET inhibition strategies focus on:

  • Small-molecule TKIs: ATP-competitive (e.g., capmatinib) or non-competitive inhibitors blocking catalytic activity.
  • Antibodies: Monovalent (e.g., onartuzumab) or bivalent agents disrupting HGF binding [1] [9].
  • HGF-neutralizing agents: NK4 decoy or anti-HGF antibodies (e.g., rilotumumab) [1].MSC2156119J (EMD 1214063) exemplifies a selective ATP-competitive TKI optimized for potency against dysregulated MET. Preclinical studies confirm its efficacy in tumors dependent on METex14, amplification, or overexpression, positioning it for clinical development [4] [9].

Properties

Product Name

MSC2156119J

Molecular Formula

Unknown

Synonyms

MSC2156119J;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.